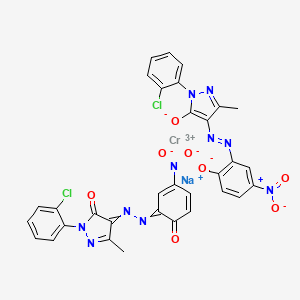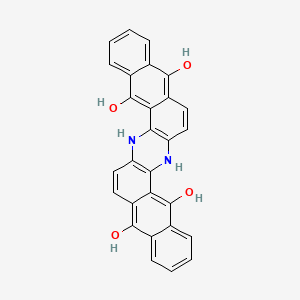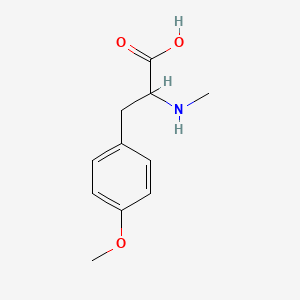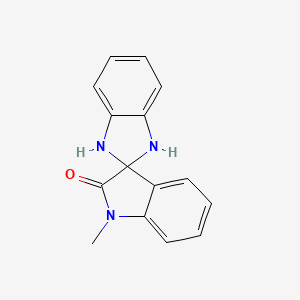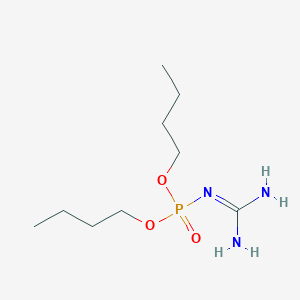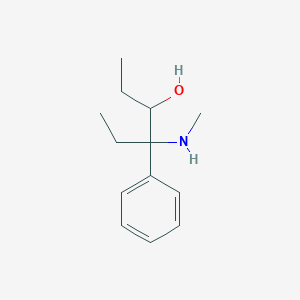
4-(Methylamino)-4-phenylhexan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 402022 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its role in chemical reactions and its utility in scientific research, particularly in the fields of chemistry, biology, and medicine.
Chemical Reactions Analysis
NSC 402022 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives that retain the core structure of NSC 402022.
Scientific Research Applications
NSC 402022 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various reactions to study reaction mechanisms and product formation. In biology, it is utilized in cell culture systems and neural differentiation studies. In medicine, NSC 402022 is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and ischemic stroke. Its ability to differentiate into neural cells makes it a valuable tool in regenerative medicine and disease modeling.
Mechanism of Action
The mechanism of action of NSC 402022 involves its interaction with specific molecular targets and pathways. In the context of neural differentiation, NSC 402022 promotes the formation of neural stem cells from pluripotent stem cells. This process involves the activation of specific signaling pathways that regulate cell fate and differentiation. The compound’s effects on neural cells are mediated through its interaction with key proteins and receptors involved in neurogenesis and cell survival.
Comparison with Similar Compounds
NSC 402022 can be compared with other similar compounds used in neural differentiation and regenerative medicine. Some of these compounds include N-Chlorosuccinimide (NCS) and other neural induction agents. While these compounds share some similarities in their applications, NSC 402022 is unique in its specific molecular interactions and the efficiency with which it promotes neural differentiation. The distinct properties of NSC 402022 make it a valuable tool in scientific research and therapeutic applications.
Conclusion
NSC 402022 is a compound with significant potential in various scientific fields Its unique properties and applications in chemistry, biology, and medicine make it a valuable tool for researchers
Properties
CAS No. |
7472-68-6 |
|---|---|
Molecular Formula |
C13H21NO |
Molecular Weight |
207.31 g/mol |
IUPAC Name |
4-(methylamino)-4-phenylhexan-3-ol |
InChI |
InChI=1S/C13H21NO/c1-4-12(15)13(5-2,14-3)11-9-7-6-8-10-11/h6-10,12,14-15H,4-5H2,1-3H3 |
InChI Key |
RNMWJCRITLAQOS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(CC)(C1=CC=CC=C1)NC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


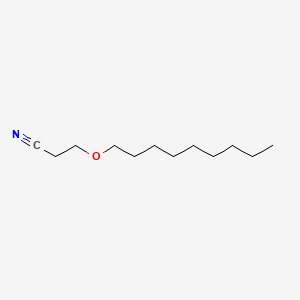
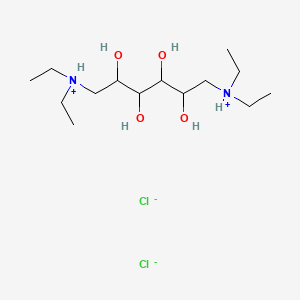
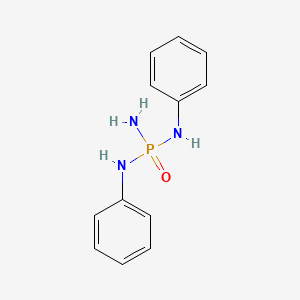
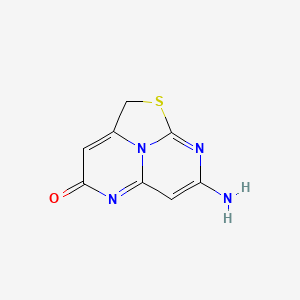

![(10R,13S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B15197089.png)


